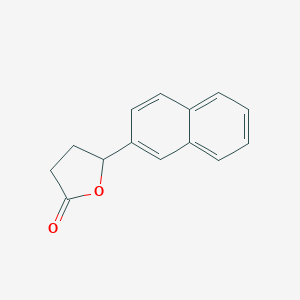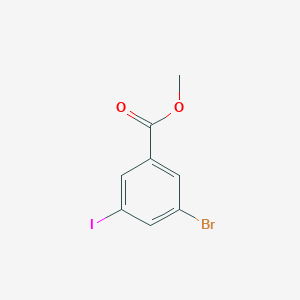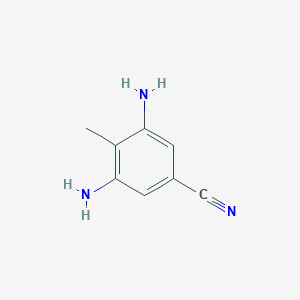
3,5-Diamino-4-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diamino-4-methylbenzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMBN and has a molecular formula of C8H8N4. In
Wissenschaftliche Forschungsanwendungen
3,5-Diamino-4-methylbenzonitrile has shown great potential in various scientific research applications. One of the most notable applications is in the field of organic electronics. DMBN has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. DMBN-based semiconductors have shown promising results in terms of their electrical conductivity, stability, and performance.
Wirkmechanismus
The mechanism of action of 3,5-Diamino-4-methylbenzonitrile is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. DMBN has been shown to inhibit the activity of certain enzymes, which may be responsible for its therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3,5-Diamino-4-methylbenzonitrile has a variety of biochemical and physiological effects. For example, DMBN has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, DMBN has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-Diamino-4-methylbenzonitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, DMBN has been shown to be stable under a variety of conditions, which makes it a versatile compound for use in various experiments. However, one limitation of using DMBN is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-Diamino-4-methylbenzonitrile. One area of interest is in the development of new organic semiconductors based on DMBN. Additionally, further research is needed to fully understand the mechanism of action of DMBN and its potential therapeutic applications. Finally, there is potential for DMBN to be used as a starting material for the synthesis of other compounds with interesting properties.
Eigenschaften
CAS-Nummer |
168770-41-0 |
|---|---|
Produktname |
3,5-Diamino-4-methylbenzonitrile |
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
3,5-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3 |
InChI-Schlüssel |
VYHNGOXCBUWRKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)C#N)N |
Kanonische SMILES |
CC1=C(C=C(C=C1N)C#N)N |
Synonyme |
Benzonitrile, 3,5-diamino-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)
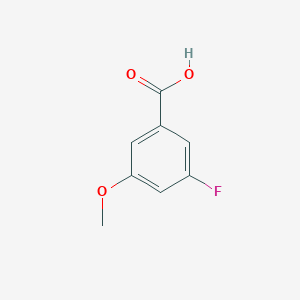
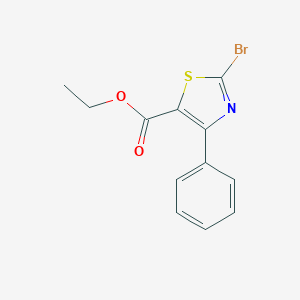
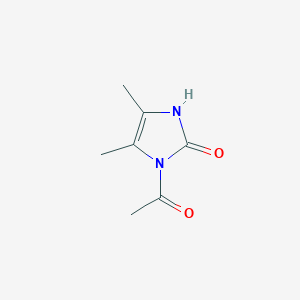
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
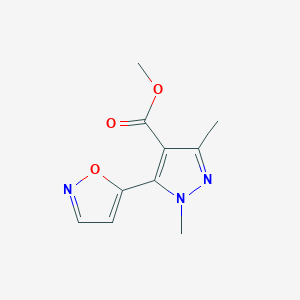
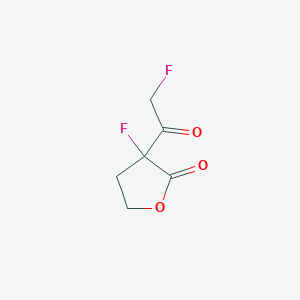
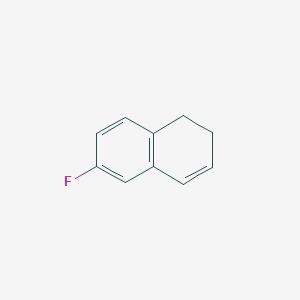
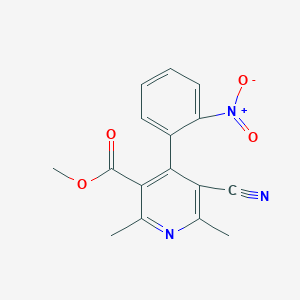
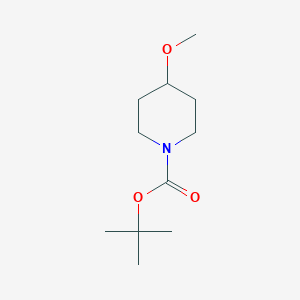
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
